6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique combination of cyclopropyl, fluorobenzyl, pyrazolyl, methoxyphenyl, and isoxazolo[5,4-b]pyridine moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the core isoxazolo[5,4-b]pyridine structure. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The subsequent introduction of the cyclopropyl, fluorobenzyl, pyrazolyl, and methoxyphenyl groups is typically carried out using various coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Cyclopropane-containing compounds: These compounds are characterized by the presence of a cyclopropane ring, which imparts unique chemical properties.
Uniqueness
6-CYCLOPROPYL-N~4~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of multiple functional groups and heterocyclic structures, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H22FN5O3 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H22FN5O3/c1-35-20-10-8-17(9-11-20)25-24-21(12-23(16-6-7-16)31-27(24)36-32-25)26(34)30-19-13-29-33(15-19)14-18-4-2-3-5-22(18)28/h2-5,8-13,15-16H,6-7,14H2,1H3,(H,30,34) |
InChI Key |
FAJJCYBQWVATTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=CN(N=C5)CC6=CC=CC=C6F |
Origin of Product |
United States |
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